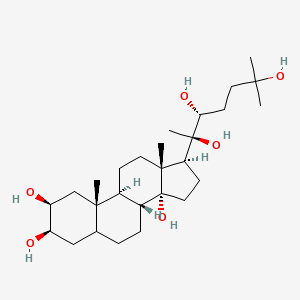
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol is a polyhydroxylated derivative of cholestane, a saturated steroid hydrocarbon. This compound is characterized by the presence of six hydroxyl groups attached to the cholestane backbone at positions 2, 3, 14, 20, 22, and 25. The stereochemistry of the hydroxyl groups is specified as 2beta, 3beta, and 22R, indicating their spatial orientation. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol typically involves multiple steps, starting from a suitable cholestane derivative. The hydroxylation reactions are carried out under controlled conditions to ensure the correct stereochemistry of the hydroxyl groups. Common reagents used in these reactions include oxidizing agents such as osmium tetroxide or potassium permanganate, and protecting groups may be employed to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated cholestane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cholestanone derivatives, while reduction can produce fully saturated cholestane. Substitution reactions can result in halogenated or alkylated cholestane derivatives.
科学的研究の応用
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other complex steroid derivatives.
Biology: Studied for its potential role in modulating biological processes, such as cell signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
作用機序
The mechanism of action of (2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the compound can integrate into cell membranes, affecting their fluidity and function. These interactions can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
類似化合物との比較
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,25-hexol can be compared with other polyhydroxylated cholestane derivatives, such as:
(2beta,3beta,22R)-Cholestane-2,3,14,20,22-pentol: Lacks one hydroxyl group at position 25, which may affect its biological activity and solubility.
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,26-hexol: Has an additional hydroxyl group at position 26, potentially altering its interaction with molecular targets.
(2beta,3beta,22R)-Cholestane-2,3,14,20,22,27-hexol: Similar to the previous compound but with the hydroxyl group at position 27.
The uniqueness of this compound lies in its specific hydroxylation pattern, which can influence its chemical reactivity and biological properties.
特性
CAS番号 |
188748-99-4 |
|---|---|
分子式 |
C27H48O6 |
分子量 |
468.7 g/mol |
IUPAC名 |
(2S,3R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-2,3,14-triol |
InChI |
InChI=1S/C27H48O6/c1-23(2,31)11-10-22(30)26(5,32)21-9-13-27(33)18-7-6-16-14-19(28)20(29)15-24(16,3)17(18)8-12-25(21,27)4/h16-22,28-33H,6-15H2,1-5H3/t16?,17-,18+,19+,20-,21-,22+,24-,25+,26+,27+/m0/s1 |
InChIキー |
CVTLPWZPAROPRD-SWHWCMDWSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)CCC4[C@@]3(C[C@@H]([C@@H](C4)O)O)C |
正規SMILES |
CC12CCC3C(C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)CCC4C3(CC(C(C4)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
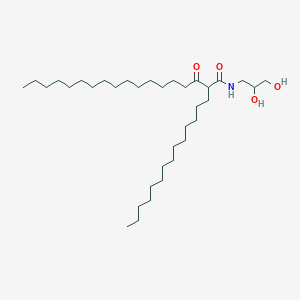
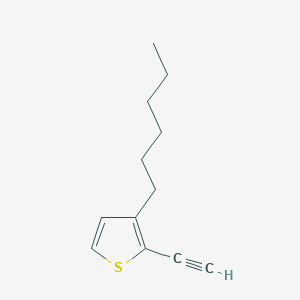
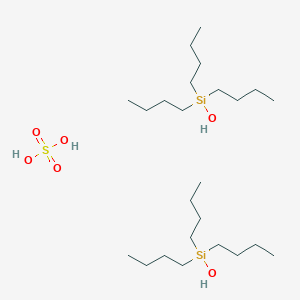
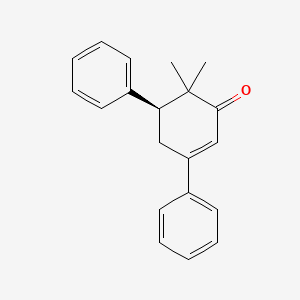

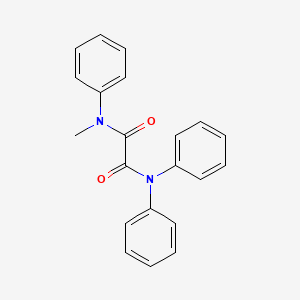
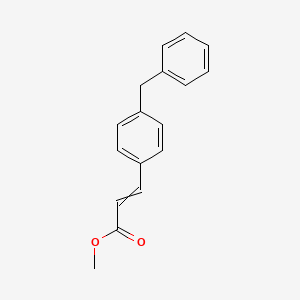
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
